molecular formula C20H21N5OS B15025670 N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15025670
M. Wt: 379.5 g/mol
InChI Key: LFAZCOBHMCLBCE-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound features a fusion of triazole and thiadiazine rings, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of N-(2-ETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One effective method involves the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is advantageous due to its high yield and mild reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-(2-ETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects . The triazole and thiadiazine rings allow for hydrogen bonding and other interactions with target receptors, enhancing its bioactivity.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-3-14-9-7-8-12-16(14)21-19(26)18-17(15-10-5-4-6-11-15)24-25-13(2)22-23-20(25)27-18/h4-12,17-18,24H,3H2,1-2H3,(H,21,26)

InChI Key

LFAZCOBHMCLBCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4

Origin of Product

United States

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